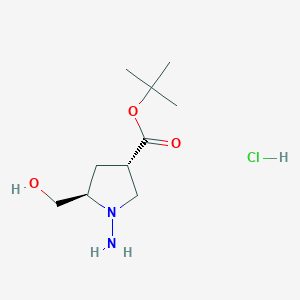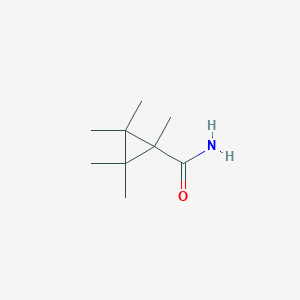![molecular formula C17H25N3O3 B14122340 Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)
Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role in the synthesis of bioactive molecules . This compound is characterized by the presence of a piperidine ring, an aminophenyl group, and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino groups using tert-butyl carbamate (Boc) protectionCommon reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester include other piperidine derivatives such as:
- 1-Boc-2-aminomethylpiperidine
- N-Boc-4-piperidineacetaldehyde
- 4-carboxy-4-anilidopiperidine derivatives .
Uniqueness
The uniqueness of 2-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-7-6-10-14(20)15(21)19-13-9-5-4-8-12(13)18/h4-5,8-9,14H,6-7,10-11,18H2,1-3H3,(H,19,21) |
InChI Key |
XNTHPGVHRLZERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B14122273.png)
![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)





![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)



